molecular formula C11H9N3O2 B041009 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide CAS No. 62749-46-6

1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

Cat. No. B041009
CAS RN: 62749-46-6
M. Wt: 215.21 g/mol
InChI Key: JQVJXOJHWJIKSQ-UHFFFAOYSA-N
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Description

The compound "1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide" belongs to a class of organic compounds known for their unique molecular structures and wide range of chemical properties. These compounds are of interest due to their potential applications in various fields such as materials science, pharmacology, and organic synthesis.

Synthesis Analysis

The synthesis of related bipyridine derivatives involves multi-component reactions, utilizing base-catalyzed conditions in water. For example, the synthesis of similar compounds, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, employs a three-component reaction involving malonamide, aldehyde, and malononitrile, demonstrating the versatility and efficiency of water as a solvent for synthesizing complex heterocycles (Jayarajan et al., 2019).

Scientific Research Applications

  • Antibacterial and Antioxidant Activities : Compounds such as 6-oxo-1,6-dihydropyrimidin-5-carboxamides have shown promising antibacterial and antioxidant activities, with some compounds exhibiting significant antibacterial activity comparable to Neomycin (G. Rambabu et al., 2021).

  • Antimicrobial Activity : Novel 6-Oxopyrimidin-1(6H)-yl benzamide derivatives have demonstrated good to excellent antimicrobial activity against various bacteria and fungi (K. Devarasetty et al., 2019).

  • Potential Anti-HIV-1 Activity : Certain derivatives, like 1-(4-methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, have shown potential as anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (R. Tamazyan et al., 2007).

  • Anti-Inflammatory Activity : Compounds like 6-oxo-1-(beta-D-ribofuranosyl)nocotinic acid have significant anti-inflammatory activity, useful in treating conditions such as adjuvant-induced arthritis in rats (K. Miyai et al., 1978).

  • Cardiotonic Activity : Derivatives like 6-substituted 5-cyano-(3,4'-bipyridine)-1'-oxide have been noted for their remarkable cardiotonic activity in animal models (E. Klauschenz et al., 1994).

  • Diuretic Properties : Certain pyrroloquinoline derivatives have shown strong diuretic properties and potential applications in hypertension treatment (S. Shishkina et al., 2018).

  • C-H Acylmethylation : In chemical synthesis, Rhodium(III)-catalyzed C-H acylmethylation of specific bipyridine carboxamides with sulfoxonium ylides has been effective in producing high yields of 3-alkylated products (Jia Yu et al., 2019).

  • Antitumor Activity : Novel 4-phenoxypyridine derivatives, related to this chemical class, have shown moderate to good antitumor activity against various cancer cell lines (Ju Liu et al., 2020).

  • Photophysical Properties : Studies on related compounds have explored their photophysical properties, which may have potential applications in materials science (A. Shatsauskas et al., 2019).

  • Cardiotonic Agent with Vasodilator Properties : Milrinone, a derivative, acts as a cardiotonic agent with vasodilator properties, beneficial for patients with severe congestive heart failure (Jelena M. Mirković et al., 2013).

properties

IUPAC Name

2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-10(15)9-5-8(6-14-11(9)16)7-1-3-13-4-2-7/h1-6H,(H2,12,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVJXOJHWJIKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CNC(=O)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211822
Record name 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

CAS RN

62749-46-6
Record name 1,6-Dihydro-6-oxo[3,4′-bipyridine]-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62749-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Carboxamide(3,4'-bipyridin)-6(1H)-one)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062749466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dihydro-6-oxo[3,4'-bipyridine]-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (5-CARBOXAMIDE(3,4'-BIPYRIDIN)-6(1H)-ONE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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